
1-Nitropyrene-9,10-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitropyrene-9,10-oxide (1-NPO) is a highly reactive metabolite of the environmental mutagen and carcinogen 1-nitropyrene (1-NP). It is a potent electrophile that can react with cellular macromolecules, including DNA, leading to mutagenesis and carcinogenesis.
Wirkmechanismus
1-Nitropyrene-9,10-oxide can react with DNA to form DNA adducts, which can lead to mutations and cancer. It can also induce oxidative stress by depleting cellular antioxidants, such as glutathione (GSH), and generating reactive oxygen species (ROS). Moreover, 1-Nitropyrene-9,10-oxide can activate inflammatory pathways, leading to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-Nitropyrene-9,10-oxide has been shown to induce DNA damage, including single-strand breaks, double-strand breaks, and DNA-protein crosslinks. It can also cause lipid peroxidation, protein oxidation, and depletion of cellular antioxidants, such as GSH. Moreover, 1-Nitropyrene-9,10-oxide can activate the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitropyrene-9,10-oxide is a highly reactive compound that can provide a useful tool for investigating the mechanism of action of nitroaromatic compounds. It is relatively easy to synthesize and yields high purity products. However, its high reactivity and toxicity can pose challenges for handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-Nitropyrene-9,10-oxide. One direction is to investigate the role of 1-Nitropyrene-9,10-oxide in the development of cancer and other diseases. Another direction is to study the metabolism and detoxification of nitroaromatic compounds in vivo and in vitro. Moreover, the development of new methods for synthesizing and handling 1-Nitropyrene-9,10-oxide can improve its use as a research tool. Finally, the development of new therapies for diseases caused by nitroaromatic compounds can be explored based on the mechanism of action of 1-Nitropyrene-9,10-oxide.
Conclusion:
In conclusion, 1-Nitropyrene-9,10-oxide is a highly reactive metabolite of the environmental mutagen and carcinogen 1-NP. It has been widely used as a model compound to investigate the mechanism of action of nitroaromatic compounds. 1-Nitropyrene-9,10-oxide can induce DNA damage, oxidative stress, and inflammation in various cell types. Although 1-Nitropyrene-9,10-oxide has advantages as a research tool, its high reactivity and toxicity pose challenges for handling and storage. There are several future directions for research on 1-Nitropyrene-9,10-oxide, including investigating its role in disease development, studying metabolism and detoxification, developing new methods for handling, and exploring new therapies for diseases caused by nitroaromatic compounds.
Synthesemethoden
1-Nitropyrene-9,10-oxide can be synthesized through the oxidation of 1-NP with various oxidants, such as m-chloroperbenzoic acid (MCPBA) or lead tetraacetate (Pb(OAc)4). The reaction can be carried out under mild conditions and yields high purity 1-Nitropyrene-9,10-oxide.
Wissenschaftliche Forschungsanwendungen
1-Nitropyrene-9,10-oxide has been widely used as a model compound to investigate the mechanism of action of nitroaromatic compounds. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types, including human lung cells, liver cells, and blood cells. Moreover, 1-Nitropyrene-9,10-oxide has been used to study the metabolism and detoxification of nitroaromatic compounds in vivo and in vitro.
Eigenschaften
CAS-Nummer |
105596-43-8 |
|---|---|
Produktname |
1-Nitropyrene-9,10-oxide |
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
6-nitro-3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene |
InChI |
InChI=1S/C16H9NO3/c18-17(19)11-7-6-9-5-4-8-2-1-3-10-12(8)13(9)14(11)16-15(10)20-16/h1-7,15-16H |
InChI-Schlüssel |
LMLNXNLVGAZZPV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-] |
Synonyme |
1-nitropyrene-9,10-oxide 1-NP 9,10-oxide 9,10-EDNP 9,10-epoxy-9,10-dihydro-1-nitropyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)
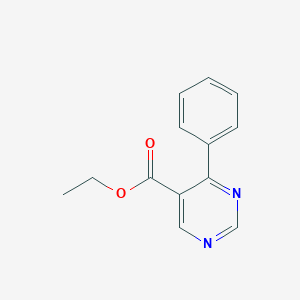

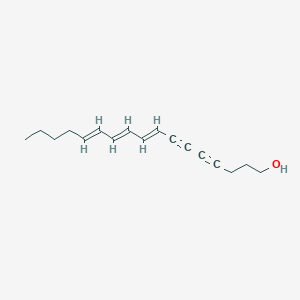
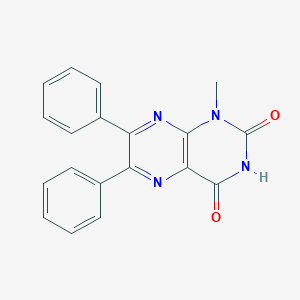

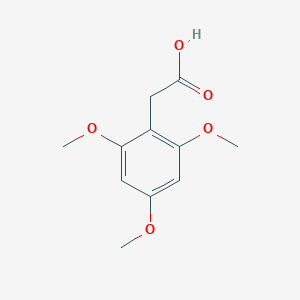
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
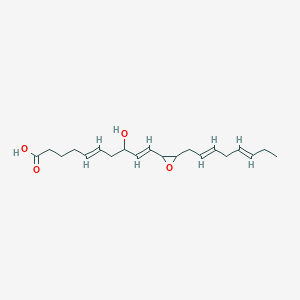

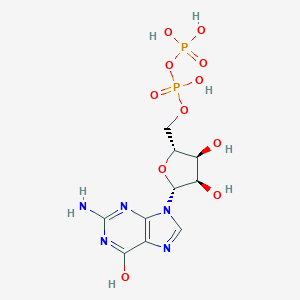


![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)